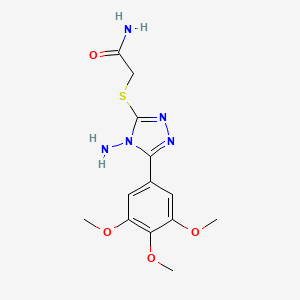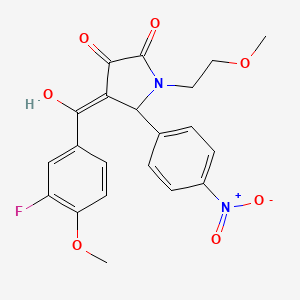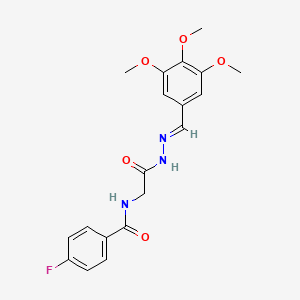![molecular formula C20H19N3O5S3 B12017217 N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12017217.png)
N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is a complex organic compound with the following structural formula:
C28H44N2O5
It contains a thiazolidine ring, a nitrophenyl group, and a hexanamide moiety. The compound’s synthesis and applications have garnered interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve multi-step processes. One common approach includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. Detailed reaction mechanisms and conditions are beyond the scope of this article, but researchers typically employ organic synthesis techniques.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound for specialized studies.
Chemical Reactions Analysis
Reactivity:: N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide can participate in various chemical reactions, including:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes can modify the nitrophenyl group or other functional moieties.
Substitution: Substitution reactions can occur at different positions within the molecule.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformations. Researchers often use metal catalysts, reducing agents, and appropriate solvents.
Major Products:: The major products formed during reactions with this compound vary based on the specific reaction type. Isolation and characterization of these products are essential for understanding its reactivity.
Scientific Research Applications
N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential bioactivity.
Biological Studies: It may serve as a probe to investigate cellular processes or molecular targets.
Materials Science: Its properties could contribute to novel materials or sensors.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific cellular pathways or proteins, influencing biological processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide with related molecules to highlight its distinct features.
Properties
Molecular Formula |
C20H19N3O5S3 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C20H19N3O5S3/c24-16-11-13(23(27)28)7-8-15(16)21-18(25)6-2-1-3-9-22-19(26)17(31-20(22)29)12-14-5-4-10-30-14/h4-5,7-8,10-12,24H,1-3,6,9H2,(H,21,25)/b17-12+ |
InChI Key |
QTTRILPZEADEEV-SFQUDFHCSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017137.png)
![2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12017140.png)

![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12017156.png)






![4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017184.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12017196.png)
